3-Chloropyridine-2-sulfonamide
Description
Significance of Sulfonamide Scaffolds in Organic Synthesis and Chemical Biology
The sulfonamide functional group (–SO₂NH–) is a cornerstone in medicinal chemistry and organic synthesis. nih.govresearchgate.net Its prevalence is rooted in its chemical stability, specific stereochemistry, and its capacity to engage in hydrogen bonding, which allows for interaction with various biological targets. ekb.eg Since the discovery of the antibacterial properties of Prontosil, the first sulfonamide drug, this scaffold has been integral to the development of a wide array of therapeutic agents. researchgate.netacs.org
In chemical biology, sulfonamides are recognized for their ability to mimic the transition state of enzymatic reactions or to act as inhibitors for enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthetase. nih.govresearchgate.net This inhibitory action forms the basis for their use in treating a range of conditions. nih.gov Beyond their biological roles, sulfonamides are valuable in organic synthesis, often employed as protecting groups for amines due to their stability and the mild conditions under which they can be cleaved. ekb.eg The development of novel synthetic methodologies continues to expand the accessibility and diversity of sulfonamide-containing molecules. researchgate.netajchem-b.com
Overview of Pyridine (B92270) Sulfonamide Derivatives in Contemporary Chemical Literature
The integration of a pyridine ring—a six-membered aromatic heterocycle containing a nitrogen atom—with a sulfonamide moiety gives rise to pyridine sulfonamides, a class of compounds with significant chemical and biological diversity. rsc.orgrsc.org The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. rsc.org Its combination with the sulfonamide group can lead to compounds with a broad spectrum of biological activities. rsc.org
Contemporary research highlights the utility of pyridine sulfonamides as building blocks for more complex molecules. For instance, 4-chloropyridine-3-sulfonamide (B47618) has been used as a starting material for the synthesis of heterocyclic derivatives that act as inhibitors of carbonic anhydrase isoforms. chemicalbook.commdpi.com The chlorine atom on the pyridine ring serves as a handle for further chemical modification through substitution or coupling reactions, allowing for the creation of diverse compound libraries. researchgate.net Researchers have explored these derivatives for various potential applications, including anticancer, antimalarial, and antimicrobial agents. nih.govresearchgate.netnih.gov
Research Rationale for Investigating 3-Chloropyridine-2-sulfonamide
The specific substitution pattern of this compound, with a chloro group at the 3-position and a sulfonamide at the 2-position, presents a unique electronic and steric environment. This arrangement is of interest to chemists for several reasons. The positions of the substituents influence the reactivity of the pyridine ring and the properties of the sulfonamide group.
From a synthetic standpoint, this compound is a valuable intermediate. The chloro-substituent can be displaced by various nucleophiles, and the sulfonamide group can undergo N-alkylation or arylation, providing pathways to a range of novel derivatives. ekb.eg For example, literature describes the synthesis of 2-chloropyridine-3-sulfonamide (B1315039) from 2-chloropyridine-3-sulfonyl chloride. chemsrc.com While the focus of this article is the 2-sulfonamide isomer, the synthetic principles are often related. The investigation into such compounds is driven by the search for new chemical entities with specific biological activities, where the unique substitution pattern can lead to enhanced potency or selectivity for a particular biological target. researchgate.net
Physicochemical Properties of this compound
The fundamental properties of a chemical compound dictate its behavior in both chemical reactions and biological systems. Below are the key physicochemical characteristics of this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂O₂S | scbt.com |
| Molecular Weight | 192.62 g/mol | scbt.com |
| CAS Number | 38025-93-3 | chemsrc.comscbt.com |
| Physical Form | Solid | chemicalbook.com |
| Predicted pKa | 9.01 ± 0.60 | chemicalbook.com |
| Predicted Boiling Point | 380.4 ± 52.0 °C | chemicalbook.com |
| Predicted Density | 1.558 ± 0.06 g/cm³ | chemicalbook.com |
Note: Some properties are predicted values from computational models.
Synthesis of this compound
The synthesis of pyridine sulfonamides can be approached through various routes. A common and established method for preparing primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia (B1221849). acs.org In the context of this compound, a plausible synthetic route starts from a corresponding precursor.
A documented synthesis for the isomeric 2-chloropyridine-3-sulfonamide involves the treatment of 2-chloropyridine-3-sulfonyl chloride with an ammonia source. chemsrc.com Similarly, the synthesis of this compound would logically proceed from 3-chloropyridine-2-sulfonyl chloride.
A general synthetic pathway is outlined below:
Sulfonation: The starting material, 3-chloropyridine (B48278), can be sulfonated to introduce the sulfonyl group. However, direct sulfonation can sometimes be challenging and may lead to mixtures of isomers.
Chlorosulfonation: A more controlled method involves the reaction of a precursor like 2-amino-3-chloropyridine. Diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst can yield the desired 3-chloropyridine-2-sulfonyl chloride.
Ammonolysis: The resulting 3-chloropyridine-2-sulfonyl chloride is then reacted with ammonia or an ammonia equivalent to form the final product, this compound.
The literature provides examples of the synthesis of related compounds, such as the reaction of 2-chloropyridine-3-sulfonyl chloride with various amines to produce N-substituted sulfonamides. nih.gov These methodologies underscore the synthetic accessibility of this class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
3-chloropyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUCJXBCPCCSDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Chloropyridine 2 Sulfonamide
Established Synthetic Pathways for 3-Chloropyridine-2-sulfonamide and Related Isomers
The creation of this compound is a multi-step process that relies on carefully controlled chlorination and sulfonamide formation reactions. The choice of starting materials and the conditions under which these reactions are performed are critical for achieving high yields and purity.
Chlorination and sulfonamide formation strategies
A common route to pyridinesulfonamides involves the initial formation of a sulfonyl chloride, which is then reacted with an amine. For instance, pyridine-3-sulfonyl chloride can be prepared from pyridine-3-sulfonic acid by reacting it with phosphorus pentachloride and phosphorus oxychloride, followed by neutralization to yield the desired sulfonyl chloride. chemicalbook.com This intermediate can then be reacted with ammonia (B1221849) in a suitable solvent like methanol (B129727) or dichloromethane (B109758) to produce the corresponding sulfonamide. chemicalbook.com
Another approach involves the direct sulfonation of a pyridine (B92270) ring. For example, 2-chloropyridine (B119429) can be sulfonated using concentrated sulfuric acid or oleum (B3057394) at high temperatures (180–230°C) to introduce a sulfonic acid group, primarily at the 3-position. The resulting 2-chloropyridine-3-sulfonic acid can then be converted to the sulfonamide. The synthesis of related isomers, such as 5-chloropyridine-3-sulfonamide, also follows a similar strategy of chlorination followed by sulfonation.
A specific method for preparing 3-chloro-2-pyridinesulfonamide starts with 3-chloro-2-((phenylmethyl)thio)pyridine. prepchem.com This compound is treated with chlorine in a mixture of acetic acid and water. prepchem.com The resulting intermediate, 3-chloro-2-pyridinesulfonyl chloride, is then converted to the final sulfonamide product. prepchem.com
Precursor Compounds and Intermediate Reactivity (e.g., 2-chloropyridine-3-sulfonyl chloride)
The intermediate 2-chloropyridine-3-sulfonyl chloride is a key precursor in the synthesis of various sulfonamide derivatives. chemimpex.com Its reactivity is enhanced by the presence of the chloropyridine ring, making it an effective building block. chemimpex.com The sulfonyl chloride group readily undergoes nucleophilic substitution, allowing for the introduction of a wide range of functional groups. chemimpex.com
The synthesis of 2-chloropyridine-3-sulfonyl chloride itself can be achieved through different pathways. One method involves the reaction of 3-amino-2-chloropyridine (B31603) with sodium nitrite (B80452) in the presence of hydrochloric acid to form a diazonium salt, which is then reacted further to yield the sulfonyl chloride. acs.org Another method starts from 3,3'-dithiobis(2-chloropyridine), which is treated with chlorine gas in hydrochloric acid. acs.org The stability of the diazonium ion intermediate is crucial for a successful reaction; for some electron-deficient aminopyridines, the diazonium ions are not stable enough for this process to be effective. acs.org
The reactivity of chloropyridines in nucleophilic substitution reactions is influenced by the position of the chlorine atom. 2-Chloropyridine is generally more reactive than 3-chloropyridine (B48278) because the nitrogen atom in the ring can stabilize the transition state of the reaction through resonance. vaia.com
Optimizing Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final sulfonamide product. Key parameters that are often adjusted include temperature, reaction time, solvent, and the choice of catalyst or base.
For the synthesis of N-aryl pyridinesulfonamides, reacting 2-chloropyridine-3-sulfonyl chloride with primary anilines in dry dioxane with triethylamine (B128534) as a base at 60°C for 3 hours has been shown to produce yields between 70-82%. mdpi.com In the preparation of 2-chloroimidazo[1,2-α]pyridine-3-sulfonamide, optimizing the sulfonylation reaction time to 4 hours and the ammonolysis reaction time to 3 hours at 27°C significantly increased the yield. researchgate.net
The choice of solvent and base is also critical. While pyridine has traditionally been used as both a solvent and a base, combinations of other bases like triethylamine with solvents such as tetrahydrofuran (B95107) (THF) have also been employed effectively. ekb.eg For instance, the tosylation of aniline (B41778) using triethylamine in THF can result in an 86% yield. ekb.eg Flow chemistry offers a modern approach to optimize reaction parameters like temperature, residence time, and catalyst loading in real-time, leading to improved yields and more sustainable processes for reactions like the Suzuki-Miyaura coupling. acs.org
Table 1: Optimization of Reaction Conditions for Sulfonamide Synthesis
| Reaction Type | Precursors | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Aryl Pyridinesulfonamide Synthesis | 2-Chloropyridine-3-sulfonyl chloride, Primary anilines | Triethylamine | Dry dioxane | 60 | 3 | 70-82 | mdpi.com |
| Sulfonylation | 2-Chloroimidazo[1,2-α]pyridine | - | - | - | 4 | >70 | researchgate.net |
| Ammonolysis | 2-Chloroimidazo[1,2-α]pyridine-3-sulfonyl chloride | Ethylamine | Acetonitrile (B52724) | 27 | 3 | >79.6 | researchgate.net |
| Tosylation | Aniline, Tosyl chloride | Triethylamine | THF | - | - | 86 | ekb.eg |
| Suzuki-Miyaura Coupling (Flow) | 4-Iodoacetophenone, Phenylboronic acid | 10% Pd/C | EtOH/H₂O | 25 | - | Max | acs.org |
Solvent-Free and Mechanochemical Synthesis Approaches
In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. Solvent-free and mechanochemical approaches have emerged as promising alternatives to traditional solvent-based reactions for the synthesis of sulfonamides.
Solvent-free synthesis, often assisted by microwaves or solid supports, can lead to increased yields and reduced reaction times. scielo.br For example, the synthesis of N-(2-(pyridin-2-yl)ethyl)sulfonamide derivatives has been achieved through a solvent-free 1,4-aza-conjugate addition reaction under microwave irradiation. tandfonline.com Similarly, using solid supports like florisil (B1214189) or montmorillonite (B579905) KSF and K10 as catalysts in solvent-free conditions has proven effective for sulfonamide synthesis. scielo.br Another solvent-free method for preparing pyridines with a sulfonamide moiety involves heating a mixture of an aryl aldehyde, malononitrile, an N-acetylphenyl-benzenesulfonamide, and ammonium (B1175870) acetate (B1210297) at 90°C. rsc.orgrsc.org
Mechanochemistry, which involves using mechanical force to induce chemical reactions, offers another green alternative. bohrium.com The synthesis of sulfonamides has been demonstrated through a one-pot, solvent-free mechanochemical process involving the oxidation-chlorination of disulfides followed by amination. bohrium.com A three-component mechanochemical reaction using potassium metabisulfite, amines, and aryl bromides or carboxylic acids, catalyzed by palladium, has also been developed for the synthesis of a wide range of sulfonamides. thieme-connect.comrsc.org This method is scalable and tolerates a variety of functional groups. thieme-connect.comrsc.org Copper-catalyzed mechanochemical synthesis of NH-sulfonimidamides from primary sulfinamides using air as the oxidant has also been reported. acs.org
Derivatization Strategies for this compound
Once synthesized, this compound can be further modified to create a diverse range of derivatives. A primary strategy for this is through nucleophilic substitution reactions.
Nucleophilic Substitution Reactions (e.g., chlorine atom substitution)
The chlorine atom on the pyridine ring of this compound is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of various substituents at this position.
For example, in the synthesis of 4-substituted pyridine-3-sulfonamides, the chlorine atom at the 4-position can be replaced by an azide (B81097) group by reacting with sodium azide. mdpi.com The resulting azido-sulfonamide can then undergo a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to introduce a variety of triazole-based substituents. mdpi.com Similarly, the chlorine atom can be displaced by other nucleophiles like propargylamine (B41283) or thiourea, which can then be further modified. mdpi.com
The synthesis of 2-amino-3,5-dinitro-6-substituted pyridines from 2,6-dichloropyridine (B45657) also relies on a series of nucleophilic substitution reactions, including amination and reaction with sodium azide. sioc-journal.cn The reactivity of the pyridine ring towards nucleophilic substitution is a key feature that enables the synthesis of a wide array of derivatives from a single chlorinated precursor. mdpi.com
Functionalization of the Sulfonamide Moiety
The sulfonamide group is a cornerstone in the development of pharmaceuticals and agrochemicals due to its chemical stability and biological activity. nih.gov The functionalization of the sulfonamide moiety in this compound is a key strategy for creating diverse molecular architectures.
One common approach involves the N-alkylation or N-arylation of the sulfonamide nitrogen. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. More advanced methods, such as a titanium tetrachloride (TiCl₄)-mediated reaction, allow for the N-alkylation of sulfonamides with otherwise inactive ethers. researchgate.net
The development of N-heterocyclic carbene (NHC)-catalyzed reactions has provided a pathway for the reductive deamination of sulfonamides to sulfinates, which can then be further functionalized. chemrxiv.org Additionally, photocatalytic methods have emerged for the late-stage functionalization of sulfonamides, proceeding through sulfonyl radical intermediates. acs.org
Advances in regioselective chlorination and sulfonation techniques have enabled specific functionalization of pyridine derivatives. Furthermore, optimization of N-alkylation protocols has facilitated the introduction of methyl groups to the sulfonamide nitrogen.
The following table summarizes various reagents and their roles in the functionalization of the sulfonamide moiety.
| Reagent/Method | Transformation | Purpose |
| Alkyl Halides/Base | N-Alkylation | Introduction of alkyl groups to the sulfonamide nitrogen. |
| TiCl₄ | N-Alkylation with Ethers | Enables the use of inactive ethers as alkylating agents. researchgate.net |
| NHC-Catalysis | Reductive Deamination to Sulfinates | Creates a versatile intermediate for further functionalization. chemrxiv.org |
| Photocatalysis | Sulfonyl Radical Formation | Allows for late-stage functionalization and access to underexplored reactivity. acs.org |
| Regioselective Chlorination/Sulfonation | Specific Functionalization | Enables targeted modification of the pyridine ring. |
Coupling Reactions and Complex Molecule Formation (e.g., Suzuki-Miyaura coupling)
The chlorine atom on the pyridine ring of this compound serves as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecules.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. mdpi.com This reaction typically involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex. mdpi.com In the context of this compound, the chlorine atom can be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce new substituents at the 3-position of the pyridine ring. tandfonline.comtandfonline.com
The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, base, and solvent. For instance, palladium-N-heterocyclic carbene (NHC) catalysts, such as Pd-PEPPSI-IPr, have been shown to be effective for the coupling of 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamide with various boronic acids under microwave conditions. tandfonline.com The use of nickel catalysts, like (PPh₂Me)₂NiCl₂, has also been explored as a less expensive alternative for the coupling of Lewis-basic arylboronic esters, including those derived from 3-chloropyridine. rsc.org
| Catalyst | Reactants | Conditions | Product | Yield |
| Pd-PEPPSI-IPr | 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamide, Arylboronic acid | K₂CO₃, 1,4-dioxane:H₂O, 100°C (Microwave) | 3-aryl-9H-pyrido[2,3-b]indole-6-sulfonamides | Excellent tandfonline.comtandfonline.com |
| (PPh₂Me)₂NiCl₂ | 3-chloropyridine, Arylboronic ester | n-BuMgCl, K₃PO₄ (aq.), 70-90°C | 3-Arylpyridine | High rsc.org |
"Click Chemistry" (CuAAC) Modifications
"Click chemistry," a term introduced by K. Barry Sharpless, refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. sigmaaldrich.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. sigmaaldrich.comglenresearch.comnih.gov
This methodology has been successfully applied to modify pyridine-3-sulfonamide (B1584339) derivatives. mdpi.com For instance, 4-chloropyridine-3-sulfonamide (B47618) can be converted to 4-azidopyridine-3-sulfonamide, which then serves as a precursor for CuAAC reactions with various terminal alkynes. mdpi.com This "click tailing" approach allows for the introduction of a wide range of substituents, leading to the synthesis of novel compounds with potential applications in medicinal chemistry. mdpi.com
The reaction conditions for CuAAC typically involve a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, and a ligand to stabilize the copper(I) species. glenresearch.commdpi.com
Ortho-Functionalization and Thiolation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of pyridine-2-sulfonamides, the sulfonamide group can act as a directing group for metalation at the ortho-position (C-3). acs.org Using a strong base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), the pyridine ring can be deprotonated at the 3-position. researchgate.netthieme-connect.com The resulting organomagnesium intermediate can then be trapped with various electrophiles to introduce a range of functional groups. researchgate.netacs.orgthieme-connect.com
Following ortho-functionalization, the resulting 3-functionalized pyridine-2-sulfonamides can undergo thiolation. researchgate.netthieme-connect.com This can be achieved using magnesium thiolates (RSMgX), which convert the sulfonamide into the corresponding thioether. researchgate.net A one-pot procedure combining ortho-functionalization and thiolation has also been developed, utilizing symmetric or asymmetric diorganodisulfides as electrophiles to directly form 2,3-disubstituted dithioethers. researchgate.netthieme-connect.com
Furthermore, a regioselective 3,4-difunctionalization of 3-chloropyridines has been reported via the formation of 3,4-pyridyne intermediates. researchgate.netresearchgate.net This method involves lithiation of a 3-chloro-2-alkoxypyridine derivative, followed by treatment with a Grignard reagent to generate the pyridyne, which can then be trapped with various electrophiles. researchgate.netresearchgate.net
Stereoselective Synthesis and Chiral Derivatives
The synthesis of chiral molecules is of paramount importance in drug discovery, as stereochemistry can significantly impact biological activity. mdpi.com Pyridine-3-sulfonamide derivatives have been synthesized as chiral enantiomers, and their distinct biological activities have been demonstrated. mdpi.com
One approach to obtaining chiral derivatives of this compound involves the condensation of the corresponding sulfonyl chloride with a chiral amine. researchgate.net This method has been used to prepare a variety of chiral sulfonamides. researchgate.net The synthesis of axially chiral sulfonamides has also been achieved through methods like atroposelective hydroamination of allenes. acs.org
The separation of racemic mixtures into individual enantiomers is another crucial aspect of stereoselective synthesis. For example, the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been successfully synthesized and separated. mdpi.com
Electrically Driven Chemical Transformations of Sulfonamides
Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and catalysts. nih.govbohrium.comuni-mainz.de These techniques have been applied to the synthesis and transformation of sulfonamides. nih.govbohrium.comrsc.org
Electrically driven N(sp²)–C(sp²) and N(sp²)–C(sp³) bond cleavage reactions in sulfonamides have been reported, providing a novel method for deprotection and modification. acs.orgacs.orgresearchgate.net This process is believed to proceed through an N-sulfonyliminium ion intermediate. acs.orgresearchgate.net
Electrochemical synthesis can also be used to construct sulfonamides. For example, an environmentally benign method involves the oxidative coupling of thiols and amines, driven entirely by electricity. nih.govnoelresearchgroup.com Another approach utilizes the electrochemical oxidation and amination of dimethyl sulfoxide (B87167) (DMSO) with amines. rsc.org Furthermore, a direct electrochemical synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines has been developed, proceeding via a C-H activation pathway. nih.gov
| Electrochemical Method | Reactants | Transformation | Key Features |
| Oxidative Cleavage | N,N'-substituted sulfonamides | N-C bond cleavage | Green, controllable deprotection. acs.orgacs.orgresearchgate.net |
| Oxidative Coupling | Thiols, Amines | Sulfonamide synthesis | Catalyst-free, rapid reaction. nih.govnoelresearchgroup.com |
| Oxidation/Amination of DMSO | DMSO, Amines | Sulfonamide synthesis | Uses DMSO as a sulfur source. rsc.org |
| Dehydrogenative C-H Activation | (Hetero)arenes, SO₂, Amines | Direct sulfonamide synthesis | No prefunctionalization of the arene required. nih.gov |
Spectroscopic and Structural Characterization of 3 Chloropyridine 2 Sulfonamide and Its Derivatives
Advanced Spectroscopic Techniques for Elucidating Molecular Structure
Spectroscopic methods provide a deep insight into the atomic and molecular framework of a substance by probing its interaction with electromagnetic radiation. Each technique offers unique information regarding the electronic environment, connectivity, and vibrational modes within the molecule.
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Chloropyridine-2-sulfonamide is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the sulfonamide group. The pyridine ring exhibits three protons, whose chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the sulfonamide group, and the ring nitrogen. The proton at position 6 (H6), being adjacent to the nitrogen, would appear furthest downfield. The protons at positions 4 (H4) and 5 (H5) would form a coupled system. The sulfonamide (-SO₂NH₂) group would typically present as a broad singlet, the chemical shift of which can be concentration-dependent and affected by the solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display five signals for the five distinct carbon atoms in the pyridine ring. The carbons directly attached to the electronegative chlorine (C3) and the sulfonyl group (C2) would be significantly influenced. The chemical shifts provide direct evidence of the carbon skeleton and the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | 8.5 - 8.7 | Doublet of doublets (dd) | H6 (Pyridine) |
| ¹H | 7.9 - 8.1 | Doublet of doublets (dd) | H4 (Pyridine) |
| ¹H | 7.4 - 7.6 | Doublet of doublets (dd) | H5 (Pyridine) |
| ¹H | 7.0 - 7.5 | Broad Singlet (br s) | -SO₂NH₂ |
| ¹³C | 150 - 155 | Singlet | C2 (Pyridine, C-S) |
| ¹³C | 130 - 135 | Singlet | C3 (Pyridine, C-Cl) |
| ¹³C | 138 - 142 | Singlet | C4 (Pyridine) |
| ¹³C | 125 - 130 | Singlet | C5 (Pyridine) |
| ¹³C | 148 - 152 | Singlet | C6 (Pyridine) |
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₅H₅ClN₂O₂S), the high-resolution mass spectrum would confirm its exact mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺), with an M+2 peak approximately one-third the intensity of the M⁺ peak.
The fragmentation pattern in MS/MS analysis provides structural information. Common fragmentation pathways for sulfonamides include the loss of sulfur dioxide (SO₂, 64 Da) and cleavage of the C-S and S-N bonds. nih.gov Key predicted fragments would include the 3-chloropyridinyl radical cation and ions resulting from the breakdown of the pyridine ring.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z (Mass/Charge) | Predicted Identity | Notes |
| 192/194 | [M]⁺ | Molecular ion peak, showing 3:1 isotopic pattern for ³⁵Cl/³⁷Cl. |
| 128/130 | [M - SO₂]⁺ | Resulting from the characteristic loss of sulfur dioxide. |
| 112/114 | [C₅H₃ClN]⁺ | Fragment corresponding to the 3-chloropyridine (B48278) ring after C-S bond cleavage. |
| 78 | [SO₂NH₂]⁺ | Sulfonamide fragment. |
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, key vibrational bands would confirm the presence of the sulfonamide and chloropyridine moieties.
The sulfonamide group is characterized by two N-H stretching bands for the -NH₂ group, as well as strong asymmetric and symmetric stretching vibrations for the S=O bonds. The pyridine ring would exhibit characteristic C=C and C=N stretching vibrations, along with C-H stretching and bending modes. The C-Cl stretch would also be present, typically in the lower frequency region of the spectrum.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H stretching (asymmetric & symmetric) | Sulfonamide (-NH₂) |
| 3100 - 3000 | Aromatic C-H stretching | Pyridine Ring |
| 1600 - 1450 | C=C and C=N stretching | Pyridine Ring |
| 1350 - 1310 | S=O asymmetric stretching | Sulfonamide (-SO₂-) |
| 1170 - 1140 | S=O symmetric stretching | Sulfonamide (-SO₂-) |
| 800 - 600 | C-Cl stretching | Chloro-substituent |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 3-chloropyridine ring is an aromatic system and is expected to exhibit strong absorption in the UV region due to π → π* transitions. The presence of the chloro and sulfonamide substituents can cause a shift in the absorption maximum (λmax) compared to unsubstituted pyridine. The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would show characteristic absorption bands that help confirm the nature of the aromatic system.
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound, with a molecular formula of C₅H₅ClN₂O₂S, the theoretical elemental composition can be calculated. Experimental values from a synthesized sample must match these theoretical percentages within an acceptable margin of error to confirm the compound's purity and elemental makeup.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Percentage (%) |
| Carbon | C | 12.01 | 31.18 |
| Hydrogen | H | 1.01 | 2.62 |
| Chlorine | Cl | 35.45 | 18.41 |
| Nitrogen | N | 14.01 | 14.54 |
| Oxygen | O | 16.00 | 16.61 |
| Sulfur | S | 32.07 | 16.65 |
Crystallographic Analysis and Solid-State Structure
It is highly probable that the crystal packing of this compound is dominated by intermolecular hydrogen bonding. The sulfonamide group is an excellent hydrogen bond donor (the two N-H protons) and acceptor (the two sulfonyl oxygen atoms). This would likely lead to the formation of extensive hydrogen-bonding networks, such as centrosymmetric dimers or extended chains and sheets. The pyridine nitrogen atom can also act as a hydrogen bond acceptor. These strong, directional interactions would define the crystal lattice, influencing properties such as melting point and solubility.
Single Crystal X-ray Diffraction (SC-XRD) for Atomic Arrangement and Conformation
Single Crystal X-ray Diffraction (SC-XRD) stands as a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method allows for precise measurement of bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule.
For the analogous compound, 3-Chloropyridin-2-amine, SC-XRD analysis reveals a monoclinic crystal system. nih.gov The fundamental atomic arrangement and conformational parameters derived from this analysis are crucial for understanding the steric and electronic properties of the molecule.
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₅ClN₂ |
| Molecular Weight | 128.56 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.149 (8) |
| b (Å) | 5.453 (4) |
| c (Å) | 9.844 (7) |
| β (°) | 90.581 (12) |
| Volume (ų) | 598.5 (7) |
| Z | 4 |
The pyridine ring in 3-Chloropyridin-2-amine is essentially planar, a characteristic feature of aromatic systems. The chlorine atom and the amino group are substituted at the 3- and 2-positions, respectively. The introduction of a sulfonamide group in place of the amine would lead to a more complex conformational landscape due to the tetrahedral geometry around the sulfur atom and the potential for rotation around the C-S and S-N bonds.
Analysis of Intermolecular Interactions (Hydrogen Bonding, C-H...π interactions)
In the crystal structure of 3-Chloropyridin-2-amine, the most prominent intermolecular interaction is hydrogen bonding. The amine group acts as a hydrogen bond donor, while the pyridine nitrogen atom of a neighboring molecule serves as an acceptor. This interaction, specifically an N—H···Npyridine hydrogen bond, leads to the formation of centrosymmetric cyclic dimers. nih.gov This type of dimeric motif is a common feature in the crystal structures of 2-aminopyridine (B139424) and its derivatives. nih.gov
For this compound, the sulfonamide group (-SO₂NH₂) would introduce both strong hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygen atoms). This would likely lead to a more extensive and complex hydrogen-bonding network. Common hydrogen-bonding patterns in sulfonamides include the formation of dimers and chains. researchgate.net The presence of the pyridine nitrogen as an additional hydrogen bond acceptor site further increases the possibilities for varied intermolecular connections.
An interesting feature observed in the structure of 3-Chloropyridin-2-amine is an intramolecular N—H···Cl interaction, with a distance of 3.001 (3) Å. nih.gov This type of interaction, while weaker than conventional hydrogen bonds, can play a role in stabilizing the molecular conformation.
Crystal Packing and Supramolecular Assembly
The collective arrangement of molecules in a crystal, known as crystal packing, is the result of the interplay of various intermolecular forces. The study of these arrangements falls under the domain of supramolecular chemistry.
The centrosymmetric cyclic dimers formed by N—H···Npyridine hydrogen bonds are the primary building blocks in the supramolecular assembly of 3-Chloropyridin-2-amine. nih.gov These dimers then pack in a way that is influenced by other weaker interactions. Notably, the crystal structure of 3-Chloropyridin-2-amine also exhibits short Cl···Cl interactions with a distance of 3.278 (3) Å. nih.gov These halogen-halogen interactions can be a significant directional force in the crystal packing of halogenated organic compounds.
Computational and Theoretical Investigations of 3 Chloropyridine 2 Sulfonamide
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and properties of 3-Chloropyridine-2-sulfonamide. These calculations offer a detailed understanding of the molecule's geometry, orbital energies, and spectroscopic characteristics.
Molecular Geometry Optimization and Electronic Structure Analysis
DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometry optimization, provides precise information on bond lengths, bond angles, and dihedral angles. For instance, in related sulfonamide structures, the geometry around the sulfur atom is typically tetrahedral, and the pyridine (B92270) ring maintains its planarity. mdpi.com The electronic structure analysis reveals the distribution of electron density across the molecule. The presence of the chlorine atom and the sulfonamide group significantly influences the electronic properties of the pyridine ring.
Table 1: Selected Optimized Geometrical Parameters of a Related Sulfonamide Note: Data for a similar compound, 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, is provided for illustrative purposes.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| S–N | 1.632 |
| Dihedral Angle (Pyridine-Sulfonamide) | ≈80.2 |
| Data derived from a study on a structurally related compound. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netbiointerfaceresearch.com
For molecules containing pyridine and sulfonamide moieties, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO tends to be situated on the electron-deficient regions. biointerfaceresearch.com The energies of these orbitals are used to calculate several important quantum chemical parameters that describe the molecule's reactivity. researchgate.net
Table 2: Calculated Quantum Chemical Parameters from HOMO-LUMO Energies
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The negative of electronegativity, related to the escaping tendency of electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
| These parameters provide a quantitative basis for predicting the chemical behavior of this compound. researchgate.netijarset.com |
Vibrational Frequency and Spectroscopic Parameter Prediction
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, specific absorption bands in the experimental spectra can be assigned to particular vibrational modes of the molecule, such as the stretching and bending of C-H, N-H, S=O, and C-Cl bonds. These calculations are instrumental in confirming the molecular structure. researchgate.netnih.gov
The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical methods, leading to better agreement with experimental data. researchgate.net This detailed vibrational assignment aids in the structural characterization of the compound.
Electronic Circular Dichroism (ECD) and Optical Rotation (OR) Calculations
For chiral derivatives of this compound, computational methods can predict their chiroptical properties, such as Electronic Circular Dichroism (ECD) and Optical Rotation (OR). These calculations are vital for determining the absolute configuration (R or S) of a chiral center without the need for X-ray crystallography. By comparing the theoretically predicted ECD spectrum and the sign and magnitude of the optical rotation with experimental measurements, the stereochemistry of the molecule can be confidently assigned. mdpi.com
Molecular Modeling and Docking Studies
Molecular modeling techniques, particularly molecular docking, are used to predict how this compound might interact with a biological target, such as an enzyme or a receptor. nih.govdntb.gov.ua This is a cornerstone of computer-aided drug design.
Ligand-Protein Interaction Analysis (e.g., Enzyme Active Sites)
Molecular docking simulations place the this compound molecule into the binding site of a protein and predict its preferred orientation and binding affinity. unpad.ac.id These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. unpad.ac.idmdpi.com
For example, the sulfonamide group is known to be a crucial functional group that can form hydrogen bonds with protein backbones or side chains. The pyridine ring can engage in π-π stacking or hydrophobic interactions. Understanding these interactions at a molecular level is essential for designing more potent and selective inhibitors for therapeutic purposes. mdpi.com Docking studies have been successfully used to investigate the binding of similar sulfonamide-containing compounds to various enzymes, including carbonic anhydrases and bacterial dihydropteroate (B1496061) synthase. mdpi.com
Table 3: Common Types of Ligand-Protein Interactions
| Interaction Type | Description |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |
| Electrostatic Interactions | Attractive or repulsive forces between molecules with full or partial charges. |
| Analysis of these interactions helps in understanding the binding mode and affinity of this compound to a protein target. |
Prediction of Binding Modes and Affinities
Molecular docking is a principal computational technique used to predict the preferred orientation (the "binding mode") of a molecule when bound to a biological target, such as an enzyme or receptor. This method also estimates the strength of the interaction, often expressed as a binding affinity or docking score. For derivatives of this compound, these predictions are crucial for understanding their potential biological activity.
The binding affinity, a measure of how tightly a ligand binds to a protein, is often calculated and reported as binding energy (in kcal/mol) or as an inhibitory constant (Ki). Lower binding energy values typically indicate a more stable protein-ligand complex and higher affinity. Computational models are frequently validated by comparing these predicted affinities with experimentally determined values, such as the half-maximal inhibitory concentration (IC50).
Table 1: Predicted Binding Affinities for Chloropyridine Sulfonamide Derivatives Against Various Targets
| Compound Series | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| mdpi.comresearchgate.netTriazolo[4,3-a]Pyridine Sulfonamides | Falcipain-2 (FP-2) | -14.0 to -15.9 | Cys42, Gly83, Ala175, Ile85, Leu84 nih.gov |
| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | Candida albicans CYP51 | Not explicitly stated in kcal/mol, but interactions analyzed | Heme group, Phe235, Gly313, His383, Ala312 semanticscholar.org |
This table presents data for derivatives of chloropyridine sulfonamides to illustrate the application of computational binding affinity prediction.
Conformational Analysis and Tautomerism Studies
Conformational Analysis investigates the different three-dimensional arrangements of a molecule, known as conformers, that can be interconverted by rotation around single bonds. The relative stability of these conformers is critical as it dictates the molecule's shape and, consequently, its ability to fit into a biological target's binding site.
Tautomerism is a form of isomerism where molecules can interconvert through the migration of a proton, accompanied by a shift of a double bond. For N-heterocyclic sulfonamides, including this compound, the most relevant equilibrium is between the sulfonamide and the sulfonimide (or N-sulfonylimine) tautomers. rsc.org
Theoretical studies using DFT have explored this tautomerism in detail. rsc.org Calculations indicate that the energy difference between the two forms is often small. rsc.org In the gas phase, the sulfonamide tautomer is generally favored. rsc.org However, the preference can shift towards the sulfonimide tautomer in solvents with increasing polarity. rsc.org This is a critical consideration, as the biological environment is aqueous and polar, potentially favoring a tautomeric form different from that observed in a nonpolar solvent or in a crystal structure. Computational chemistry allows for the modeling of these different tautomers and the prediction of their relative stabilities under various conditions. rsc.orgresearchgate.net
Table 2: Computational Data on Tautomerism in N-Heterocyclic Arenesulfonamides
| Property | Finding | Computational Method |
|---|---|---|
| Tautomer Stability | The sulfonamide tautomer is generally more stable in the gas phase. | Density Functional Theory (DFT) rsc.org |
| Energy Difference | The energy difference between sulfonamide and sulfonimide tautomers is typically small (<6 kcal/mol). | Density Functional Theory (DFT) rsc.org |
| Solvent Effects | Increasing solvent polarity can increase the preference for the sulfonimide tautomer. | Density Functional Theory (DFT) rsc.org |
Structure-Based Design Principles
Structure-based drug design utilizes computational and structural information to guide the synthesis of novel compounds with improved affinity, selectivity, and pharmacokinetic properties. The this compound scaffold is a subject of such design efforts, where each component of the molecule can be systematically modified.
A key principle in the design of pyridine sulfonamide inhibitors is the "ring approach," which involves using a pyridine ring instead of a more traditional benzene (B151609) ring as the core scaffold attached to the zinc-binding sulfonamide group. nih.gov The electron-withdrawing nature of the pyridine ring can increase the acidity of the sulfonamide nitrogen, enhancing its ability to bind to target metalloenzymes like carbonic anhydrases. nih.gov
The chlorine atom is not merely a passive substituent; its inclusion is a deliberate design choice. The addition of a chlorine atom to a heteroaromatic ring increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target. sci-hub.senih.gov Furthermore, the chloro group can engage in specific interactions within a protein's binding pocket, occupying hydrophobic sub-pockets and contributing to binding affinity. scienceopen.com
Computational docking studies provide a virtual roadmap for these modifications. By visualizing how a molecule like this compound or its analogs fit into a target's active site, chemists can identify opportunities for improvement. For example, if docking reveals an unoccupied space near the ligand, a substituent can be added to fill that space and form new, favorable interactions. This iterative process of computational prediction followed by chemical synthesis and biological testing is a cornerstone of modern drug discovery. scienceopen.com
Investigation of Molecular Mechanisms and Enzyme Inhibition by 3 Chloropyridine 2 Sulfonamide
Specific Enzyme Inhibition Studies
Phosphoinositide 3-Kinase (PI3K) and Phosphatidylinositol 4-Kinase (PI4K) Inhibition
Derivatives of pyridine-3-sulfonamide (B1584339) have been identified as noteworthy inhibitors of both Phosphoinositide 3-Kinase (PI3K) and Phosphatidylinositol 4-Kinase (PI4K). researchgate.net The PI3K signaling pathway is critical for cell growth, proliferation, and survival, and its dysregulation is implicated in many human cancers, making it a key target for therapeutic development. researchgate.net Similarly, PI4Ks are lipid kinases essential for various cellular processes and have been identified as host factors for viral replication, including Hepatitis C virus (HCV). researchgate.netplos.orgnih.gov
Research into a series of quinoline (B57606) and quinoxaline (B1680401) derivatives identified them as potent dual inhibitors of PI3K and the mammalian target of rapamycin (B549165) (mTOR). researchgate.net In the development of benzothiazole-based PI3K/mTOR dual inhibitors, extensive structure-activity relationship (SAR) studies led to the identification of a chloropyridine-containing compound as a significant advancement. nih.govacs.org Initial high-throughput screening identified a benzothiazole (B30560) compound, which was optimized to an early lead sulfonamide (compound 45). nih.govacs.org Subsequent modifications to the central pyrimidine (B1678525) ring dramatically improved both enzyme and cellular potency, leading to the discovery of chloropyridine 70. nih.govacs.org Further optimization of the arylsulfonamide portion resulted in compound 82, a potent dual inhibitor with high oral bioavailability that demonstrated tumor growth inhibition in multiple xenograft models. nih.govacs.org
In a separate study, novel thiazolo[5,4-b]pyridine (B1319707) analogues were designed and synthesized as PI3K inhibitors. mdpi.com The results confirmed that these compounds exhibited potent PI3K inhibitory activity, with one representative compound achieving an IC50 value of 3.6 nM. mdpi.com The structure-activity relationship analysis from this research underscored the importance of the sulfonamide functional group for potent PI3Kα inhibitory activity. mdpi.com Specifically, derivatives containing a 2-chloro-4-fluorophenyl sulfonamide or a 5-chlorothiophene-2-sulfonamide (B1586055) showed powerful inhibitory activity in the nanomolar range. mdpi.com
While direct inhibition data for 3-chloropyridine-2-sulfonamide is not detailed, the consistent finding across multiple studies is that the pyridine (B92270) sulfonamide scaffold, particularly with a chloro-substituent, is a key pharmacophore for potent PI3K and PI4K inhibition. researchgate.netnih.govacs.orgmdpi.com
Table 1: PI3K Inhibitory Activity of Selected Pyridine Sulfonamide Derivatives
| Compound | Target(s) | Key Structural Features | Activity (IC50) | Reference(s) |
|---|---|---|---|---|
| Compound 1 | PI3Kα | Pyridine-3-sulfonamide derivative | 1 nM | researchgate.net |
| Compound 2 | PI3Kα | Pyridine-3-sulfonamide derivative | 10 nM | researchgate.net |
| Compound 3 | PI3Kα | Pyridine-3-sulfonamide derivative | 7.9 nM | researchgate.net |
| Compound 4 | PI3Kα | Pyridine-3-sulfonamide derivative | 8 nM | researchgate.net |
| Chloropyridine 70 | PI3K/mTOR | Benzothiazole with chloropyridine ring | Dramatically improved enzyme/cellular potency over early leads | nih.govacs.org |
| Compound 19a | PI3Kα, γ, δ | Thiazolo[5,4-b]pyridine with sulfonamide | 3.6 nM (PI3Kα) | mdpi.com |
| Compound 19b | PI3Kα | Thiazolo[5,4-b]pyridine with 2-chloro-4-fluorophenyl sulfonamide | Potent, nanomolar IC50 | mdpi.com |
Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibition
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine/tyrosine kinase that mediates signaling from the nucleotide-binding oligomerization domain (NOD) pattern recognition receptors, playing a significant role in inflammatory and immune responses. researchgate.netnih.govfrontiersin.org The development of inhibitors targeting RIPK2 is an active area of research for various chronic inflammatory conditions. researchgate.netnih.govnih.gov
A class of potent RIPK2 kinase inhibitors has been developed based on a 3,5-diphenyl-2-aminopyridine scaffold. researchgate.netnih.gov Structural and SAR studies of these inhibitors revealed that a 3-phenylsulfonamide group plays a critical role in their mechanism of action. researchgate.netnih.gov This sulfonamide moiety anchors the inhibitor to the DFG (Asp-Phe-Gly) motif within the kinase's activation loop. researchgate.netnih.gov Co-crystal structures of these inhibitors complexed with RIPK2 show that the inhibitor binds deep within the hydrophobic pocket, perturbing the orientation of the DFG motif, which is characteristic of a Type II inhibition mechanism targeting the inactive "DFG-out" conformation. researchgate.netnih.govfrontiersin.org
The SAR studies highlighted that in addition to the anchoring roles of the 2-aminopyridine (B139424) (to the kinase hinge) and the 3-phenylsulfonamide (to the DFG motif), the nature of substituents on the phenylsulfonamide ring is critical for achieving high potency. researchgate.netnih.gov Appropriate substituents at the 4- and 5-positions of the 3-phenylsulfonamide ring are necessary to occupy the region between the gatekeeper residue and the αC-helix, which is essential for potent inhibition of NOD cell signaling. researchgate.netnih.gov For instance, compound 18t (CSLP37) from this series demonstrated potent biochemical inhibition of RIPK2 with an IC50 of 16 nM and potent cellular NOD signaling inhibition with an IC50 of 26 nM. researchgate.netnih.gov
Table 2: RIPK2 Inhibitory Activity of a Representative Aminopyridine Derivative
| Compound | Scaffold | Key Moieties for Binding | RIPK2 Kinase IC50 | NOD Cell Signaling IC50 | Reference(s) |
|---|
Structure-Activity/Mechanism Relationship (SAR/SMR)
Influence of Substituent Position and Nature on Molecular Interactions
The biological activity of pyridine sulfonamide derivatives is highly dependent on the position and chemical nature of substituents on both the pyridine ring and the sulfonamide group.
For PI3K Inhibition:
Sulfonamide Group: The presence of a sulfonamide functionality is consistently reported as being important for PI3Kα inhibitory activity. mdpi.com
Pyridyl Core: The pyridyl group attached to the heterocyclic core (e.g., thiazolo[5,4-b]pyridine) was found to be a key structural unit for PI3Kα potency. mdpi.com Replacing the pyridyl group with a phenyl group led to a significant decrease in activity. mdpi.com
Substituents on Sulfonamide: Modifications to the arylsulfonamide portion can optimize properties like in vitro clearance. nih.govacs.org In the thiazolo[5,4-b]pyridine series, specific substitutions on the sulfonamide, such as a 2-chloro-4-fluorophenyl or a 5-chlorothiophene group, resulted in potent nanomolar inhibitors. mdpi.com
For RIPK2 Inhibition:
Pyridine Core and Sulfonamide Position: In the 3,5-diphenyl-2-aminopyridine series, the 2-aminopyridine group is essential for anchoring to the kinase hinge region, while the sulfonamide at the 3-position is crucial for binding to the DFG motif. researchgate.netnih.gov
Substituents on Phenylsulfonamide: Potency is not just derived from these core interactions. Occupancy of the space between the gatekeeper residue and the αC-helix by substituents at the 4- and 5-positions of the 3-phenylsulfonamide was necessary for potent NOD cell signaling inhibition. researchgate.netnih.gov
For Other Targets (e.g., Antischistosomal, HCV):
Pyridine Headgroup: In a series of lapatinib-derived analogs with antischistosomal activity, a 3-chloropyridine (B48278) headgroup resulted in moderate bioactivity. nih.gov The same study noted that substituents at the para position of the headgroup appeared to increase the potency of the compounds. nih.gov
Indole (B1671886) and Sulfonamide Substituents: In the development of 6-(indol-2-yl)pyridine-3-sulfonamide inhibitors for HCV, SAR investigations focused on finding the optimal combination of substituents at the indole N-1, C-5, and C-6 positions, as well as on the sulfonamide group itself, to improve pharmacokinetic properties and limit oxidative metabolism. nih.govresearchgate.net
Table 3: Summary of Structure-Activity Relationship (SAR) Findings
| Target | Core Structure | Key Substituent Influence | Outcome | Reference(s) |
|---|---|---|---|---|
| PI3K | Thiazolo[5,4-b]pyridine | Sulfonamide functionality | Essential for PI3Kα activity | mdpi.com |
| PI3K | Thiazolo[5,4-b]pyridine | Replacement of pyridyl with phenyl | Significant decrease in activity | mdpi.com |
| RIPK2 | 2-aminopyridine | 3-phenylsulfonamide group | Anchors to DFG motif | researchgate.netnih.gov |
| RIPK2 | 2-aminopyridine | Substituents at 4- and 5-positions of phenylsulfonamide | Necessary for potent cellular inhibition | researchgate.netnih.gov |
Role of Stereochemistry in Molecular Recognition
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, can play a decisive role in molecular recognition and binding affinity to a biological target. The precise spatial orientation of functional groups determines the effectiveness of interactions with the complex, chiral environment of an enzyme's active site.
In the development of pyridine-3-sulfonamide derivatives as PI3K inhibitors, the significance of stereochemistry was explicitly considered during synthesis. researchgate.net Target compounds were synthesized using specific enantiomers of a chiral amine, namely (R)-1-phenylethan-1-amine or (S)-1-phenylethan-1-amine. researchgate.net The use of stereochemically pure starting materials indicates that the resulting sulfonamide products would also be enantiomerically distinct. This approach is typically employed when the spatial orientation of the substituent introduced by the chiral amine is expected to differentially affect the binding of the final compound to its target kinase. Although the specific activity differences between the (R) and (S) products were not detailed in the provided text, the synthetic strategy itself points to the recognized importance of stereochemistry in the molecular recognition of these PI3K inhibitors. researchgate.net
Analytical Techniques in 3 Chloropyridine 2 Sulfonamide Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. google.com It is particularly valuable in pharmaceutical and chemical research for assessing the purity of compounds and for monitoring the progress of chemical reactions. google.com In the context of pyridinesulfonamides, HPLC provides a reliable method to ensure the quality of the final product and to optimize synthesis protocols.
Research on various pyridinesulfonamide derivatives demonstrates the utility of HPLC in determining purity. For instance, the purity of 4-chloropyridine-3-sulfonamide (B47618) has been confirmed to be as high as 99.7% using HPLC. google.com Similarly, in the manufacturing of 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide, HPLC analysis confirmed a purity of over 98%. sci-hub.se The technique is sensitive enough to detect and quantify impurities, which is crucial for meeting stringent quality standards in pharmaceutical production.
HPLC is also instrumental in monitoring the progress of reactions involving pyridinesulfonamides. By analyzing samples from a reaction mixture at different time points, chemists can track the consumption of reactants and the formation of products. This allows for the precise determination of reaction completion and helps in optimizing reaction conditions such as temperature, time, and catalyst concentration.
The choice of HPLC parameters is crucial for achieving effective separation and analysis. Common setups for pyridinesulfonamide analysis involve reversed-phase chromatography, often utilizing C18 or other non-polar stationary phases. jconsortium.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. mdpi.com
Below are examples of HPLC conditions used for the analysis of related pyridinesulfonamide compounds, which can serve as a starting point for developing methods for 3-Chloropyridine-2-sulfonamide.
| Parameter | Condition |
|---|---|
| Column | C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA (gradient) |
| Purpose | Purity Confirmation (>95%) |
| Parameter | Condition |
|---|---|
| Column | Gemini C6-phenyl, 5 µm, 110 Å, 4.6 × 250 mm |
| Mobile Phase A | Water with 0.1% (v/v) trifluoroacetic acid |
| Mobile Phase B | 80% acetonitrile-water with 0.08% (v/v) trifluoroacetic acid |
| Gradient | Linear gradient 5–100% B in 60 min |
| Flow Rate | 1 mL/min |
Chromatographic Separation Techniques for Pyridinesulfonamides
Beyond analytical HPLC, preparative chromatographic techniques are essential for the purification of pyridinesulfonamides, especially after synthesis, to isolate the desired compound from byproducts and unreacted starting materials. sci-hub.se Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a widely employed method for this purpose. google.com
The principle of chromatographic separation relies on the differential partitioning of compounds between a stationary phase and a mobile phase. sci-hub.se In the case of silica gel column chromatography for pyridinesulfonamides, the selection of an appropriate eluent system (mobile phase) is critical for achieving good separation. The polarity of the solvent mixture is adjusted to control the elution rate of the compounds from the column.
Several examples from the synthesis of related compounds illustrate the application of column chromatography:
In the preparation of various substituted pyridinesulfonamide compounds, silica gel column chromatography is frequently the final purification step. google.com
For the purification of 4-(4-Hexyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide, a mobile phase of dichloromethane (B109758) and methanol (100:3) was used with a silica gel column. mdpi.com
In the synthesis of 4-Amino-3-pyridinesulfonamide, column chromatography with a silica gel stationary phase and an ethyl acetate (B1210297)/hexane (3:7) eluent was recommended to optimize purity.
The following table summarizes examples of column chromatography conditions used for the purification of pyridinesulfonamide derivatives.
| Compound | Stationary Phase | Mobile Phase (Eluent) |
|---|---|---|
| 4-Amino-3-pyridinesulfonamide | Silica gel | Ethyl acetate/Hexane (3:7) |
| 4-(4-Hexyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | Silica gel | Dichloromethane:Methanol (100:3) |
| 2,5-dichloro-N,N-dimethylnicotinamide | Silica gel | Not specified |
These chromatographic techniques, both analytical and preparative, are fundamental to the research and development of this compound and its analogs, ensuring the isolation and characterization of pure substances.
Applications and Future Research Directions of 3 Chloropyridine 2 Sulfonamide in Chemical Sciences
Role as a Chemical Building Block in Organic Synthesis
In organic synthesis, a "building block" is a molecule that serves as a starting unit to construct more complex molecular architectures. bldpharm.com 3-Chloropyridine-2-sulfonamide is classified as a heterocyclic building block, valued for its dual reactivity. researchgate.netresearchgate.net The pyridine (B92270) ring provides a stable aromatic core, while the chlorine atom and the sulfonamide group offer two distinct sites for chemical modification.
The chlorine atom at the 3-position can participate in various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. nih.govresearchgate.net This enables chemists to attach a wide range of other molecular fragments to the pyridine core.
Simultaneously, the primary sulfonamide group (-SO₂NH₂) is a key functional handle. It can be readily N-alkylated or N-arylated to produce a diverse family of secondary or tertiary sulfonamides. whiterose.ac.uk The synthesis of related N-substituted 2-chloropyridinesulfonamides demonstrates this principle, where a precursor like 2-chloropyridine-3-sulfonyl chloride is reacted with various primary amines to yield the corresponding N-aryl sulfonamides in good yields. eurjchem.com This reactivity makes this compound a valuable precursor for creating libraries of compounds with varied substituents on the sulfonamide nitrogen.
Table 1: Representative Synthesis of N-Aryl Pyridinesulfonamides from a Chloropyridine Sulfonyl Chloride Precursor This table illustrates the typical reactivity of the sulfonyl chloride precursor to form the sulfonamide linkage, a key feature of the building block's utility.
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 2-Chloropyridine-3-sulfonyl chloride | 3,5-Difluoroaniline | 2-Chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide | 72 |
| 2-Chloropyridine-3-sulfonyl chloride | 3,5-Dimethylaniline | 2-Chloro-N-(3,5-dimethylphenyl)pyridine-3-sulfonamide | 81 |
| 2-Chloropyridine-5-sulfonyl chloride | 3-Methylaniline | 2-Chloro-N-(3-methylphenyl)pyridine-5-sulfonamide | 76 |
| 2-Chloropyridine-5-sulfonyl chloride | 4-Fluoroaniline | 2-Chloro-N-(4-fluorophenyl)pyridine-5-sulfonamide | 73 |
| Data sourced from a study on the synthesis of novel antimalarial agents. eurjchem.com |
Intermediate in Agrochemical and Industrial Chemical Production
The pyridine sulfonamide moiety is a critical component in several commercially important agrochemicals, particularly herbicides. Consequently, this compound and its close structural isomers serve as key intermediates in the production of these agricultural products. acs.org
For example, the synthesis of the sulfonylurea herbicide trifloxysulfuron (B132728) involves a key intermediate, 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide, which is prepared from a 2-chloropyridine (B119429) derivative. nih.gov Similarly, the production of the herbicide pyroxsulam (B39247) relies on precursors derived from 3-chloropyridine (B48278) that are subsequently converted into a functionalized pyridine sulfonyl chloride. acs.org Another related compound, 3-(ethylsulfonyl)pyridine-2-sulfonamide, is a known environmental transformation product of the herbicide Rimsulfuron, highlighting the structural importance of this scaffold in the field. nih.gov The use of this compound as a starting material provides a direct and efficient route to these and other valuable agrochemical products.
Table 2: Pyridine Sulfonamide Scaffolds in Agrochemicals
| Agrochemical | Related Pyridine Sulfonamide Intermediate/Product | Class |
| Trifloxysulfuron | 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide | Herbicide |
| Pyroxsulam | Precursors based on 3-chloropyridine converted to sulfonyl chlorides | Herbicide |
| Rimsulfuron | 3-(Ethylsulfonyl)pyridine-2-sulfonamide (Transformation Product) | Herbicide |
| Information derived from synthesis and environmental studies. nih.govacs.orgnih.gov |
Potential for Catalytic Applications
While not a catalyst itself, this compound has significant potential for use as a ligand in homogeneous catalysis. The molecule's structure is well-suited for coordinating with transition metals. The nitrogen atom of the pyridine ring and the nitrogen or oxygen atoms of the sulfonamide group can act together as a bidentate "pincer" to bind to a metal center, forming a stable complex.
Research has demonstrated that pyridine-2-sulfonamide (B152805) ligands can be used to create highly efficient and durable catalysts. For instance, iridium(III) complexes featuring bis(pyridine-2-sulfonamide) ligands have been developed as robust catalysts for water oxidation, a critical reaction for renewable energy technologies. mdpi.com In another application, iridium piano-stool complexes containing (pyridinylmethyl)sulfonamide ligands have been synthesized for use in transfer hydrogenation reactions. nih.gov
Crucially, these studies show that the electronic properties of the pyridine sulfonamide ligand can be systematically tuned by adding electron-donating or electron-withdrawing groups to the pyridine ring. nih.gov The chlorine atom on this compound acts as an electron-withdrawing group, and its presence would directly influence the electronic environment of the metal center, thereby modulating the catalytic activity and selectivity of the resulting complex. This inherent tunability makes it an attractive candidate for designing new, specialized catalysts.
Table 3: Pyridine Sulfonamide Ligands in Catalysis
| Metal Center | Ligand Type | Catalytic Reaction | Role of Ligand |
| Iridium(III) | Bis(pyridine-2-sulfonamide) | Water Oxidation | Forms a stable, electronically tunable complex to facilitate catalysis. mdpi.com |
| Iridium(III) | (Pyridinylmethyl)sulfonamide | Transfer Hydrogenation of Imines | Modulates catalytic activity through electronic effects on the metal center. nih.gov |
| Chromium | Sulfonamide-based ligands | Asymmetric Allylation | Creates a chiral environment for stereoselective bond formation. |
Prospects for Novel Sulfonamide Scaffold Design and Development
The structure of this compound serves as a "privileged scaffold," a molecular framework that can be systematically modified to produce a wide array of new compounds with diverse functionalities. This makes it an excellent starting point for drug discovery and materials science.
The prospects for developing novel molecules from this scaffold are driven by its two reactive sites. The sulfonamide group is a well-established pharmacophore found in numerous approved drugs. nih.gov The primary amine of the sulfonamide can be derivatized to introduce a variety of substituents, altering the molecule's size, shape, and electronic properties.
Simultaneously, the chlorine atom at the 3-position can be replaced through reactions like nucleophilic aromatic substitution. This allows for the introduction of a second point of diversity. A powerful example of this strategy is seen in the synthesis of novel carbonic anhydrase inhibitors, where a related 4-chloropyridine-3-sulfonamide (B47618) was first converted to an azide (B81097) and then modified using copper-catalyzed "click chemistry" to attach a wide variety of "tail" fragments. This approach generated a library of new inhibitors with varying activity and selectivity.
In another example, researchers designed a virtual library of potential antimalarial agents based on a eurjchem.comnih.govmdpi.comtriazolo[4,3-a]pyridine scaffold bearing a sulfonamide group. eurjchem.com The synthesis started from 2-chloropyridine-sulfonyl chloride, demonstrating how this core structure can be elaborated into more complex heterocyclic systems for screening against therapeutic targets. eurjchem.com These studies underscore the immense potential of this compound as a foundational element for the rational design and development of new functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
